molecular formula C29H27N3O5S B138770 (Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid CAS No. 140128-20-7

(Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid

Cat. No. B138770
M. Wt: 529.6 g/mol
InChI Key: ZPHOMRQKQWKQGP-TZHWMEPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of amino acid and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of (Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid is not fully understood. However, studies have suggested that the compound may exert its effects through the inhibition of certain enzymes or by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that (Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid exhibits antimicrobial activity against various bacterial strains. The compound has also been found to have antitumor effects in vitro and in vivo. Additionally, (Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using (Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for the research on (Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid. One of the areas of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies may be conducted to explore the compound's antimicrobial and antioxidant properties, as well as its potential use as a fluorescent probe for the detection of other metal ions.

Synthesis Methods

The synthesis of (Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid has been reported using various methods. One of the methods involves the reaction of 2-amino-4-(tert-butoxycarbonyl)thiazole with triphenylphosphine, followed by the reaction with trityl chloride and oxalyl chloride. The resulting compound is then treated with hydroxylamine hydrochloride to obtain (Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid.

Scientific Research Applications

(Z)-2-(2-Boc-aminothiazole-4-yl)-2-trityloxyimino acetic acid has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antitumor, and antioxidant properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(2Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S/c1-28(2,3)36-27(35)31-26-30-23(19-38-26)24(25(33)34)32-37-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,1-3H3,(H,33,34)(H,30,31,35)/b32-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHOMRQKQWKQGP-TZHWMEPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=N/OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440228
Record name (2Z)-{2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-4-yl}[(triphenylmethoxy)imino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-Boc-aminothiazole-4-yl-)-2-trityloxyiminoacetic acid

CAS RN

140128-20-7
Record name (2Z)-{2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-4-yl}[(triphenylmethoxy)imino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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